molecular formula C11H13N3 B014567 N6,7-Dimethylquinoline-5,6-diamine CAS No. 83407-42-5

N6,7-Dimethylquinoline-5,6-diamine

Cat. No. B014567
CAS RN: 83407-42-5
M. Wt: 187.24 g/mol
InChI Key: FAOPMOSOIJRQBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N6,7-Dimethylquinoline-5,6-diamine has been widely explored. For instance, Roberts et al. (1997) described the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involves a series of nitrations, reductions, and cyclizations (Roberts et al., 1997). Additionally, Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, showcasing methods for aminodehalogenation and nucleophilic substitution (Dyablo et al., 2015).

Molecular Structure Analysis

Studies on the molecular and crystal structures of related compounds provide insight into the structural characteristics of N6,7-Dimethylquinoline-5,6-diamine. Rudenko et al. (2013) detailed the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing information about the conformation and arrangement of atoms within similar molecules (Rudenko et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of N6,7-Dimethylquinoline-5,6-diamine derivatives have been explored through various reactions. For example, the work by Yu et al. (2011) on N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminonickel dichlorides demonstrates the potential of these compounds in catalysis, particularly in ethylene polymerization (Yu et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of N6,7-Dimethylquinoline-5,6-diamine in different environments. The crystalline structure and physico-chemical properties of related compounds, as investigated by Davydov et al. (1993), provide valuable insights into the potential physical characteristics of N6,7-Dimethylquinoline-5,6-diamine (Davydov et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming new compounds, are essential for the application of N6,7-Dimethylquinoline-5,6-diamine in chemical synthesis and other applications. The synthesis and mutagenicity study by Seng et al. (1990) on a related compound, 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, highlights the chemical behavior and potential risks associated with compounds in this class (Seng et al., 1990).

Scientific Research Applications

  • Organic Chemistry

    It's used in studying the chemistry of strong neutral nitrogen organic bases, such as benzoquinoline, and in synthesizing various derivatives like 8-arylimino-7,7-dimethyl-5,6-dihydroquinoline, which are active in ethylene polymerization (Pozharskii et al., 2016).

  • Synthesis and Chemical Analysis

    It's employed in the synthesis of new ring systems such as 1,3,2-diazaphosphorino[6,1-a]isoquinolines and various pyrrolo[4,3,2-de]quinolines (Zalán et al., 2003); (Roberts et al., 1997).

  • Biological Research

    N6,7-Dimethylquinoline-5,6-diamine is used in the enantioselective synthesis of 3,4-dihydropyran derivatives in biological applications (Liu et al., 2012). Additionally, it shows antiplasmodial activity against Plasmodium falciparum, making it a potential antimalarial drug lead (Mizukawa et al., 2021).

  • Toxicology

    It is utilized in toxicology research to determine toxicity values in aquatic environments (Birkholz et al., 1990).

  • Medical Imaging

    It serves as a selective σ2-receptor ligand for tumor imaging (Li et al., 2016).

  • Materials Science

    In the field of materials science, it's used as a dopant in Organic Light-Emitting Devices (OLEDs) for improved current and power efficiency (Yu et al., 2011).

  • Pharmacology

    It exhibits potential as a dopamine agonist and in cytotoxic effects on human tumor cell lines, contributing to the development of new anticancer agents (Heier et al., 1997); (Zhang et al., 2007).

  • Mutagenicity Studies

    It is active in the Ames test, used for evaluating mutagenicity in compounds (Grivas & Jägerstad, 1984).

Safety And Hazards

Safety data sheets for “N6,7-Dimethylquinoline-5,6-diamine” are available and can provide detailed information on safety and hazards .

properties

IUPAC Name

6-N,7-dimethylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPMOSOIJRQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232323
Record name N6,7-Dimethylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6,7-Dimethylquinoline-5,6-diamine

CAS RN

83407-42-5
Record name N6,7-Dimethylquinoline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083407425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6,7-Dimethylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Grivas, M Jägerstad - Mutation Research/Genetic Toxicology, 1984 - Elsevier
3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline, 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, N 6 -methyl- and N 6 ,7-dimethylquinoline-5,6-diamine, as well as N 6 ,3-…

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